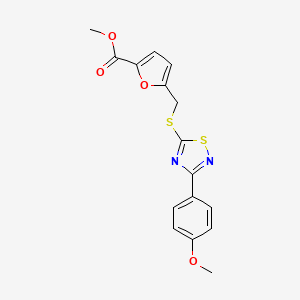

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked furan-2-carboxylate moiety at position 3. This structure combines aromatic, sulfur-containing, and ester functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

methyl 5-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-20-11-5-3-10(4-6-11)14-17-16(24-18-14)23-9-12-7-8-13(22-12)15(19)21-2/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFHPTKIPNDXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC3=CC=C(O3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound.

Coupling Reactions: The final step involves coupling the thiadiazole intermediate with the furan ring through a thioether linkage, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Routes

The synthesis of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate typically involves several steps:

- Formation of the Thiadiazole Ring: This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

- Introduction of the Methoxyphenyl Group: A nucleophilic substitution reaction is used where a methoxyphenyl halide reacts with the thiadiazole intermediate.

- Formation of the Furan Ring: Cyclization reactions involving suitable dienes and carbonyl compounds lead to the formation of the furan structure.

Chemistry

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop novel compounds.

Biology

Research has highlighted its potential biological activities:

- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Antifungal Activity: Preliminary investigations suggest efficacy against fungal strains, enhancing its therapeutic potential.

- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and liver cancer cell lines.

Medicine

Ongoing research focuses on its therapeutic applications:

- Potential Therapeutic Agent: Investigations are underway to evaluate its effectiveness in treating various diseases due to its unique chemical properties.

Case Study: Anticancer Activity

A study conducted on HepG2 and MCF7 cell lines demonstrated that treatment with Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate resulted in significant apoptosis induction and cell cycle arrest at the S-phase. The mechanism involves modulation of mitochondrial pathways leading to increased pro-apoptotic proteins such as Bax and decreased anti-apoptotic proteins like Bcl-2.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 5-nitrofuran-2-carboxylate | Lacks thiadiazole and methoxyphenyl groups | Different biological activity profile |

| 4-Methoxyphenyl-1,2,4-thiadiazole | Contains thiadiazole but no furan ring | Limited solubility compared to the target compound |

Mechanism of Action

The mechanism of action of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements (1,2,4-thiadiazole, 4-methoxyphenyl, and furan-carboxylate groups) are compared below with analogs from the literature to infer physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Core Heterocycle Influence: The 1,2,4-thiadiazole core in the target compound is less common in the cited literature compared to 1,2,4-triazoles (e.g., compound 6l). Thiadiazoles are typically associated with higher thermal stability due to aromaticity and sulfur content, whereas triazoles often exhibit better solubility .

Substituent Effects: The 4-methoxyphenyl group is a recurring motif (e.g., compounds 6l, 6s, and derivatives). This substituent contributes to π-π stacking interactions in biological targets and may modulate electron density in the heterocyclic core . The furan-2-carboxylate ester in the target compound contrasts with trifluoromethyl-furan in 6l.

Biological Activity: Triazole-thioether derivatives (e.g., 4a) show potent activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL), suggesting that the thioether and heterocyclic core are critical for antimicrobial effects . The target compound’s furan-carboxylate may similarly interact with bacterial enzymes.

Synthetic Feasibility :

- Yields for triazole/thiadiazole derivatives range from 80–93% in , suggesting efficient routes for analogous compounds. The target compound’s synthesis would likely involve:

- (i) Cyclocondensation to form the 1,2,4-thiadiazole ring.

- (ii) Thioether formation via nucleophilic substitution (e.g., –SH reacting with a halomethyl-furan ester) .

Biological Activity

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate is a compound that belongs to the class of thiadiazoles and furans, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential applications in drug discovery.

Chemical Structure and Properties

The molecular structure of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 320.36 g/mol |

| Chemical Formula | C15H16N2O4S |

| IUPAC Name | Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate |

| Appearance | White to off-white powder |

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole ring have shown promising activity against various cancer cell lines. A study demonstrated that derivatives with furan and thiadiazole moieties displayed potent cytotoxic effects against HepG2 liver carcinoma cells with IC50 values comparable to doxorubicin, a standard chemotherapy drug .

Key Findings:

- Cytotoxicity : The compound showed effective inhibition of cancer cell proliferation in vitro.

- Mechanism of Action : It is hypothesized that the integration of furan and thiadiazole enhances cellular membrane permeability and interaction with biological targets.

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. The incorporation of methoxyphenyl groups has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. Compounds similar to Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate have been shown to inhibit inflammatory markers in vitro. This suggests a possible mechanism involving the modulation of cytokine production and reduction of oxidative stress .

Case Studies

- Study on Anticancer Activity :

- Evaluation of Antimicrobial Activity :

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-thiadiazole core. Key steps include:

- Thiadiazole formation : Reacting 4-methoxyphenyl-substituted precursors with thiourea derivatives under acidic or basic conditions (e.g., ethanol with catalytic HCl) .

- Thioether linkage : Introducing the furan-2-carboxylate moiety via nucleophilic substitution, often requiring reagents like NaH or K₂CO₃ in anhydrous DMF .

- Esterification : Final carboxylate ester formation using methanol and acid catalysts (e.g., H₂SO₄) . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (60–80°C for thiadiazole cyclization), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated during synthesis?

Analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity, with characteristic shifts for the methoxy group (~δ 3.8 ppm) and thiadiazole protons (~δ 8.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 417.05 for C₁₇H₁₃N₂O₄S₂) .

- X-ray crystallography : Resolves bond angles and dihedral angles in the thiadiazole-furan system, critical for confirming stereoelectronic effects .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

Initial assays focus on:

- Enzyme inhibition : Measure IC₅₀ values against targets like histidine kinase (EC 2.7.13.3) using fluorometric assays .

- Antimicrobial activity : Broth microdilution against fungal strains (e.g., Candida albicans) or nematodes (e.g., Bursaphelenchus xylophilus), with comparisons to positive controls like Tioxazafen .

- Cytotoxicity : MTT assays on mammalian cell lines to evaluate selectivity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported bioactivity data?

Conflicting results (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or target conformations. Methodological solutions include:

- Molecular docking : Simulate binding to histidine kinase (PDB ID: 3DRA) using AutoDock Vina, focusing on hydrogen bonds between the thiadiazole sulfur and active-site residues (e.g., Asp154) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding motifs .

- QSAR analysis : Correlate substituent electronegativity (e.g., methoxy vs. fluoro groups) with activity trends .

Q. What strategies mitigate metabolic instability in analogs of this compound?

The furan and ester groups are prone to oxidative and hydrolytic degradation, respectively. Solutions include:

- Bioisosteric replacement : Substitute the furan with a thiophene (improves metabolic resistance) .

- Prodrug design : Replace the methyl ester with a tert-butyl ester to delay hydrolysis .

- CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 3A4-mediated oxidation) .

Q. How do solvent polarity and pH influence the compound’s stability in storage?

Stability studies reveal:

- Polar solvents (e.g., DMSO) : Accelerate ester hydrolysis at pH < 5, forming the carboxylic acid derivative .

- Neutral/basic conditions (pH 7–9) : Enhance thiadiazole ring stability but may promote thioether oxidation .

- Recommended storage : Lyophilized powder at -20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles for this compound?

Discrepancies may stem from:

- Cell line variability : Sensitivity differences between HeLa (high IC₅₀) vs. MCF-7 (low IC₅₀) due to varying expression of efflux transporters .

- Assay interference : The thiadiazole moiety’s absorbance at 490 nm may skew MTT results; validate via ATP-based assays (e.g., CellTiter-Glo) .

- Impurity effects : Trace DMF residues from synthesis can artificially elevate toxicity; ensure purity >95% via HPLC .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thiadiazole formation | Thiourea, HCl, ethanol, 80°C | 65 | 92% | |

| Thioether coupling | NaH, DMF, RT, 12h | 78 | 89% | |

| Esterification | H₂SO₄, MeOH, reflux | 85 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.